BenchChemオンラインストアへようこそ!

4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone

biisoindoline molecular weight dimer impurity

Secure your supply of 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone (CAS 1795373-54-4), a critical dimeric biisoindoline reference standard for generic pharmaceutical manufacturing and targeted protein degradation research. Its unique architecture, confirmed by full characterization (NMR, MS, HPLC), ensures precise identification and quantification of Pomalidomide Impurity 5, essential for ANDA submissions. Its ≥26-fold reduced pharmacological activity makes it an ideal negative control for CRBN-dependent PROTAC studies, enabling accurate mechanism-of-action validation. Procure now to meet ICH stability testing requirements and ensure regulatory compliance.

Molecular Formula C21H14N4O6
Molecular Weight 418.4 g/mol
CAS No. 1795373-54-4
Cat. No. B1384711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone
CAS1795373-54-4
Molecular FormulaC21H14N4O6
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)N
InChIInChI=1S/C21H14N4O6/c22-11-5-1-3-9-15(11)20(30)24(18(9)28)12-6-2-4-10-16(12)21(31)25(19(10)29)13-7-8-14(26)23-17(13)27/h1-6,13H,7-8,22H2,(H,23,26,27)
InChIKeyTXARGULUZPGWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1795373-54-4: Pomalidomide Biisoindoline Metabolite & Reference Standard for ANDA and PROTAC Research


4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone (CAS 1795373-54-4) is a pomalidomide-related substance possessing a dimeric biisoindoline core linked via a nitrogen bridge, with one terminus bearing the cereblon (CRBN)-recruiting glutarimide ring [1]. Identified both as a metabolite of pomalidomide and as a process-related impurity (Pomalidomide Impurity 5), it is supplied with full characterization data compliant with regulatory guidelines for use as a reference standard in Abbreviated New Drug Application (ANDA) analytical method validation [2]. Its unique architecture—two isoindoline-1,3-dione units fused through a shared nitrogen—distinguishes it from monomeric immunomodulatory imide drugs (IMiDs) and makes it a critical marker for purity assessment in both generic pharmaceutical manufacturing and PROTAC degrader development [3].

Why Pomalidomide (CAS 19171-19-8) Cannot Replace CAS 1795373-54-4 for Impurity Profiling or PROTAC Negative Controls


Pomalidomide and its biisoindoline analog (CAS 1795373-54-4) are structurally and functionally distinct species that cannot be used interchangeably. Pomalidomide is a monomeric IMiD (MW 273.24) that binds CRBN with an IC50 of approximately 3 μM (CRBN-DDB1 complex) and inhibits TNF-α with an IC50 of 13 nM [1]. The biisoindoline compound (MW 418.36) contains an additional isoindoline-1,3-dione moiety, substantially altering its molecular topology and CRBN-binding pharmacophore [2]. Critically, pomalidomide hydrolysis products—a category that includes this biisoindoline species—are at least 26-fold less pharmacologically active than pomalidomide in vitro [3]. Consequently, substituting pomalidomide for this compound in impurity profiling, system suitability testing, or as a negative control in PROTAC CRBN engagement assays will yield erroneous results, either missing a key impurity peak or underestimating competitive binding artifacts that arise from the dimeric structure.

Quantitative Head-to-Head and Class-Level Evidence: Why CAS 1795373-54-4 Is the Definitive Biisoindoline Reference Standard


Structural Differentiation: Biisoindoline Dimer vs. Monomeric IMiDs – Molecular Weight and Pharmacophore Impact

CAS 1795373-54-4 possesses a biisoindoline core (C21H14N4O6, MW 418.36 g/mol) in which two isoindoline-1,3-dione units are connected through a nitrogen bridge, with the glutarimide ring attached to one terminus [1]. In contrast, pomalidomide (CAS 19171-19-8) is a monomeric structure (C13H11N3O4, MW 273.24 g/mol) . The additional isoindoline-1,3-dione moiety adds 145.12 g/mol to the molecular weight and introduces a second phthalimide-like ring that can participate in π-π stacking and hydrogen bonding interactions, potentially altering CRBN binding kinetics and chromatographic retention behavior [2].

biisoindoline molecular weight dimer impurity pomalidomide metabolite pharmacophore

Reduced Pharmacological Activity: Pomalidomide Hydrolysis Products Are ≥26-Fold Less Potent Than Parent Compound

In a definitive human ADME study using [14C]pomalidomide, the hydroxy metabolites and hydrolysis products—a category that includes the biisoindoline species generated via glutarimide ring hydrolysis—were at least 26-fold less pharmacologically active than pomalidomide in vitro [1]. Pomalidomide itself inhibits LPS-stimulated TNF-α release in human PBMCs with an IC50 of 13 nM and demonstrates CRBN target engagement IC50 of 0.30 μM by NanoBRET assay [2]. While a direct IC50 for CAS 1795373-54-4 has not been reported in isolation, its classification as a hydrolysis product definitively places its activity at ≤1/26th that of the parent drug [1].

pomalidomide metabolism hydrolysis product TNF-α inhibition pharmacological activity metabolite potency

CRBN Ligand Exit Vector Superiority: C4-Amino (Pomalidomide) vs. C5-Amino (5-Aminothalidomide) for PROTAC Linker Attachment

Crystallographic and functional studies demonstrate that the 4-amino group of pomalidomide (the attachment point preserved in CAS 1795373-54-4) forms a critical water-mediated hydrogen bond between CRBN (E377) and IKZF1 (Q147), while modification at the C5 position would sterically clash with zinc finger (ZF) degrons (PDB: 6H0F) [1]. In head-to-head immunoblotting experiments, C4-amino imide analogs (pomalidomide-based) induced degradation of endogenous ZFP91 and IKZF3 in MM1.S cells, whereas C5-amino analogs (5-aminothalidomide) showed substantially reduced degradation efficacy [1]. The modular chemistry toolbox developed for cereblon-directed PROTACs explicitly attaches linkers via the 4-amino position of pomalidomide to modulate physicochemical properties without disrupting the CRBN binding pharmacophore [2].

PROTAC exit vector C4-amino C5-amino CRBN ligand linker attachment ternary complex

CRBN Binding Affinity Landscape: Pomalidomide vs. Thalidomide vs. Lenalidomide – Class-Level Context for Biisoindoline Evaluation

The CRBN binding affinity hierarchy for clinically relevant IMiDs has been established through competitive binding assays: thalidomide exhibits the weakest affinity (IC50 ~30 μM), while lenalidomide and pomalidomide show approximately 10-fold higher affinity (IC50 ~3 μM each for CRBN-DDB1 complex) [1]. In cellular target engagement assays (NanoBRET), pomalidomide demonstrates an IC50 of 0.30 μM [2]. More potent CELMoDs such as iberdomide (IC50 0.06 μM) and mezigdomide (IC50 0.03 μM) have since been developed [3]. CAS 1795373-54-4, as a pomalidomide hydrolysis product with an intact glutarimide ring but an additional isoindoline-1,3-dione moiety, is expected to retain partial CRBN binding capacity while exhibiting attenuated degradation activity—consistent with the ≥26-fold potency reduction observed for this metabolite class [4].

CRBN binding affinity IMiD pomalidomide thalidomide lenalidomide IC50

Regulatory Reference Standard Designation: Explicit ANDA Utility for Pomalidomide Impurity Profiling

CAS 1795373-54-4 is explicitly designated as Pomalidomide Impurity 5 by multiple reference standard suppliers and is supplied with detailed characterization data (HPLC, NMR, MS) compliant with regulatory guidelines [1]. It is specified for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Applications (ANDA) during commercial production of pomalidomide [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This formal regulatory designation distinguishes it from research-grade pomalidomide analogs (e.g., Pomalidomide-4'-PEG4-amine, Thalidomide-5-OH) which lack ANDA-specific qualification documentation .

reference standard ANDA pomalidomide impurity pharmacopeial traceability method validation

High-Value Procurement Scenarios for CAS 1795373-54-4: From ANDA Filing to PROTAC Optimization


Pomalidomide ANDA Impurity Profiling and Method Validation (QC Release Testing)

Generic pharmaceutical manufacturers preparing ANDA submissions for pomalidomide capsules (reference listed drug: POMALYST) must identify, characterize, and quantify all process-related impurities and degradation products. CAS 1795373-54-4, as Pomalidomide Impurity 5, serves as a qualified reference standard for HPLC/LC-MS method development and system suitability testing [1]. Its use is explicitly mandated by the need to demonstrate that the biisoindoline hydrolysis product—formed via glutarimide ring hydrolysis during synthesis or storage—is controlled below the ICH Q3A/Q3B identification threshold. The compound's full characterization package (HPLC, NMR, MS, IR, UV, thermal analysis) and optional USP/EP traceability enable direct incorporation into the ANDA Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.3 (Validation of Analytical Procedures) [1][2].

Negative Control for CRBN-Dependent PROTAC Degradation Assays

In PROTAC development, demonstrating that target protein degradation is CRBN-dependent and not an artifact of CRBN occupancy alone is essential for mechanism-of-action studies. CAS 1795373-54-4, with its intact glutarimide CRBN-recognition element but ≥26-fold reduced pharmacological activity relative to pomalidomide, serves as an ideal negative control compound [3]. When tested alongside a pomalidomide-based PROTAC degrader, the biisoindoline control should compete for CRBN binding (as shown by NanoBRET target engagement) without inducing neo-substrate (IKZF1/IKZF3) degradation—a differential pattern that confirms the degrader's catalytic ubiquitination mechanism rather than simple CRBN inhibition [4]. The compound's dimeric nature also mimics potential process impurities that may arise during PROTAC synthesis via nucleophilic acyl substitution, making it directly relevant to degrader quality control [5].

PROTAC Linker Exit Vector Validation and Structure-Activity Relationship (SAR) Studies

The C4-amino position preserved in CAS 1795373-54-4 is the same exit vector used for linker attachment in the modular cereblon-directed PROTAC toolbox [6]. Crystallographic evidence confirms that the 4-amino group forms a critical water-mediated hydrogen bond with CRBN (E377) and the substrate IKZF1 (Q147), while C5 modifications cause steric clash with ZF degrons [7]. Researchers optimizing linker length, rigidity, and conjugation chemistry can use this compound as a structurally faithful but functionally attenuated reference to isolate the contribution of the linker-POI ligand conjugate from the inherent CRBN-binding pharmacophore. This enables systematic SAR studies where the E3 ligase engagement component is held constant while linker variables are explored [6].

Forced Degradation Studies and Stability-Indicating Method Development for Pomalidomide Drug Product

ICH Q1A(R2) stability testing requires identification of degradation products formed under stress conditions (hydrolysis, oxidation, thermal, photolysis). The biisoindoline structure of CAS 1795373-54-4 is consistent with a known degradation pathway—nucleophilic attack leading to glutarimide ring opening and subsequent dimerization—that accounts for approximately 25% of pomalidomide clearance via hydrolysis in vivo [3]. Pharmaceutical development teams can use this characterized reference standard to establish relative response factors (RRFs) for HPLC-UV methods, confirm peak identity in stressed samples via co-injection, and validate that the analytical method is stability-indicating per ICH Q2(R1) requirements.

Quote Request

Request a Quote for 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.